N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N7O3S and its molecular weight is 387.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiviral Activity
Research has shown the potential of compounds similar in structure to N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide in exhibiting antimicrobial and antiviral activities. For instance, derivatives of pyrazole, such as those explored in the synthesis of new heterocycles, have been evaluated for their antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008). These studies underscore the significance of such compounds in designing new antibacterial agents.
Inhibitory Effects on Photosynthetic Electron Transport
Compounds with pyrazole derivatives have been investigated for their ability to inhibit photosynthetic electron transport, showcasing their potential as herbicides or in studies related to plant biology (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005). This research highlights the versatility of such compounds in affecting photosynthetic processes, providing a pathway for the development of new agricultural chemicals.
Antioxidant Activities
The synthesis and antioxidant studies of novel N-substituted benzyl/phenyl derivatives based on similar structural frameworks have revealed moderate to significant radical scavenging activity, suggesting their potential as antioxidants (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012). Such findings contribute to the development of compounds that could mitigate oxidative stress in biological systems.
Synthesis of Novel Heterocyclic Compounds
The utility of compounds structurally related to this compound in synthesizing a wide range of novel heterocyclic compounds has been extensively studied. These synthetic endeavors are crucial for discovering new materials with potential applications in pharmaceuticals, materials science, and chemical biology (Fadda, Mukhtar, & Refat, 2012). The research demonstrates the compound's role as a versatile precursor in the synthesis of heterocycles, which are pivotal in the development of drugs and other bioactive molecules.
Properties
IUPAC Name |
N,N,4-trimethyl-2-[[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3S/c1-10-14(15(26)21(2)3)27-16(18-10)19-12(24)9-23-13(25)6-5-11(20-23)22-8-4-7-17-22/h4-8H,9H2,1-3H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMUHWJJPILHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.